![molecular formula C9H15ClN2O2 B13693323 O-[(4-Methoxy-3,5-dimethyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13693323.png)
O-[(4-Methoxy-3,5-dimethyl-2-pyridyl)methyl]hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD34178937 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD34178937 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. For instance, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared under specific conditions to achieve the desired crystal structure .
Industrial Production Methods
Industrial production of MFCD34178937 often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process is designed to be simple and easy to implement, making it suitable for large-scale production. The crystal form of the compound is selected for its good solubility and stability, which facilitates the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions
MFCD34178937 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD34178937 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Major Products Formed
The major products formed from the reactions of MFCD34178937 depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Scientific Research Applications
MFCD34178937 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: MFCD34178937 is investigated for its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD34178937 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
MFCD34178937 can be compared with other similar compounds based on its structure and reactivity. Some of the similar compounds include:
- Triazolo ring compounds
- Methanesulfonate derivatives
- Other substituted triazoles
Uniqueness
What sets MFCD34178937 apart from these similar compounds is its unique crystal form and its specific reactivity under certain conditions. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H15ClN2O2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
O-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-6-4-11-8(5-13-10)7(2)9(6)12-3;/h4H,5,10H2,1-3H3;1H |
InChI Key |
PDBYABALQAHIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


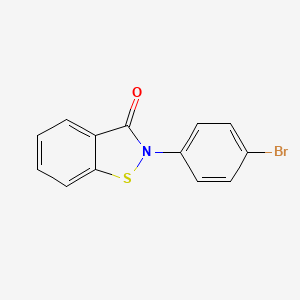
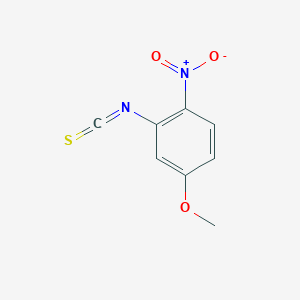


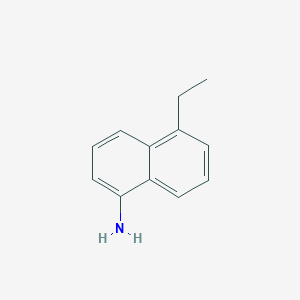
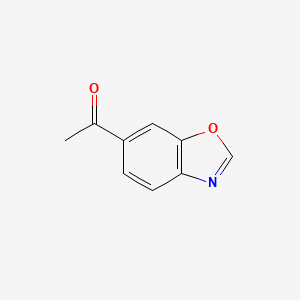
![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)
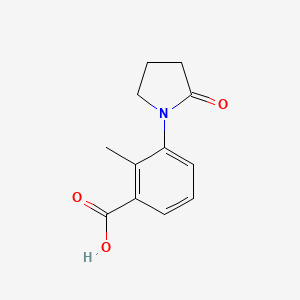


![Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate](/img/structure/B13693295.png)

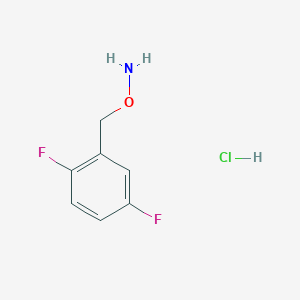
![Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid](/img/structure/B13693305.png)
